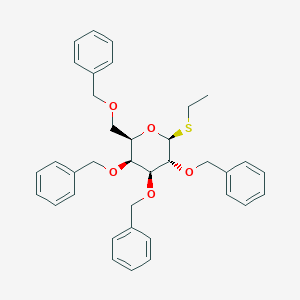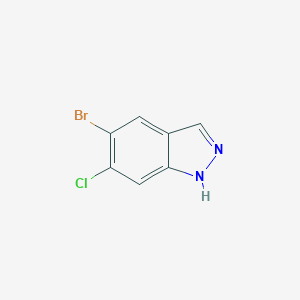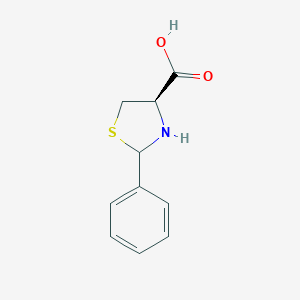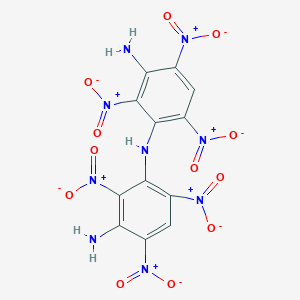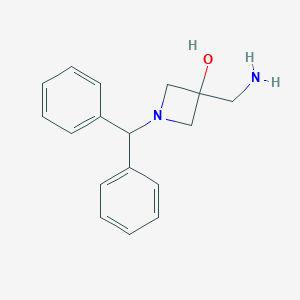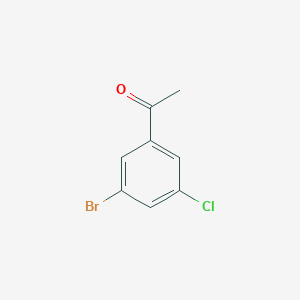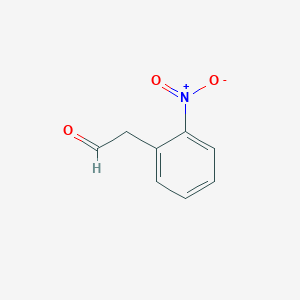
2-(2-Nitrophenyl)acetaldehyde
概述
描述
2-(2-Nitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H7NO3. It is characterized by the presence of a nitro group attached to the second position of a phenyl ring, which is further connected to an acetaldehyde group. This compound is known for its reactivity and is used in various chemical reactions and research applications .
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Nitrophenyl)acetaldehyde can be synthesized through several methods:
Photodecomposition of Carbodiimides: This method involves the photodecomposition of carbodiimides, leading to the formation of this compound.
Bond Cleavage of Cinnolines: Another method involves the bond cleavage of cinnolines, which produces an imine salt and a nitro group, resulting in the formation of this compound.
Condensation Reaction: The compound can also be prepared through the condensation of 2-nitrobenzaldehyde and acetaldehyde using piperidine as a catalyst.
Industrial Production Methods
化学反应分析
2-(2-Nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Aldol Condensation: The acetaldehyde group can participate in aldol condensation reactions with other carbonyl compounds under basic or acidic conditions to form β-hydroxycarbonyl compounds.
Nucleophilic Addition: The carbonyl group of the acetaldehyde moiety can react with nucleophiles like amines or alcohols to form adducts.
Reduction: The nitro group can be reduced to an amine group using various reducing agents.
科学研究应用
2-(2-Nitrophenyl)acetaldehyde has several scientific research applications:
Intermediate in Organic Synthesis: Due to the presence of reactive aldehyde and nitro groups, it serves as an intermediate for the synthesis of more complex molecules with desired functionalities.
Study of Nitro Group Reactivity: The nitro group is a common functional group in various organic molecules, and understanding its reactivity is crucial in numerous fields.
作用机制
The mechanism of action of 2-(2-Nitrophenyl)acetaldehyde involves its reactivity due to the presence of both the aldehyde and nitro groups. The aldehyde group can undergo nucleophilic addition reactions, while the nitro group can participate in reduction reactions. These reactive sites make the compound useful in various synthetic and research applications .
相似化合物的比较
2-(2-Nitrophenyl)acetaldehyde can be compared with other similar compounds, such as:
2-Nitrobenzaldehyde: This compound has a similar structure but lacks the acetaldehyde group, making it less reactive in certain nucleophilic addition reactions.
2-Nitroacetophenone: This compound has a ketone group instead of an aldehyde group, which affects its reactivity and the types of reactions it can undergo.
2-Nitrobenzyl Alcohol: This compound has a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
The uniqueness of this compound lies in the combination of the nitro and aldehyde groups, which provide multiple reactive sites for various chemical reactions .
属性
IUPAC Name |
2-(2-nitrophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURPHRKGDQJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445628 | |
| Record name | 2-(2-nitrophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1969-73-9 | |
| Record name | 2-Nitrobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1969-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-nitrophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetaldehyde, 2-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(2-Nitrophenyl)acetaldehyde contribute to the synthesis of indolines as described in the research?
A1: The research paper describes a novel synthetic route to substituted indolines utilizing this compound as a starting material. The process involves a "one-pot" reaction using Samarium diiodide (SmI2) and dibromoacetic acid.
- Nitro reduction & cyclization: SmI2 then reduces the nitro group on the phenyl ring to an amine group. This is immediately followed by an intramolecular aza-Michael reaction, where the newly formed amine attacks the carbon adjacent to the carbonyl group (originally from the dibromoacetic acid). This cyclization forms the indoline ring system. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
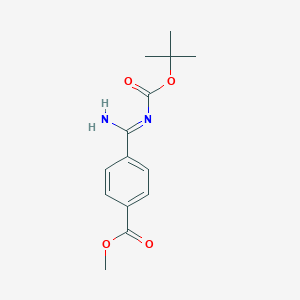
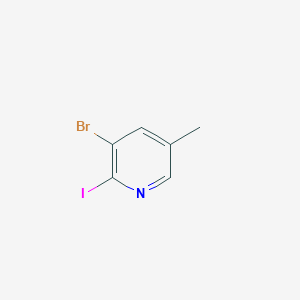
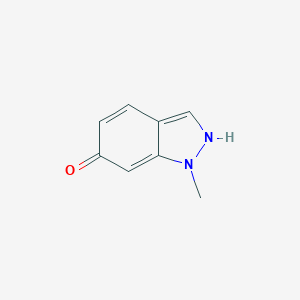
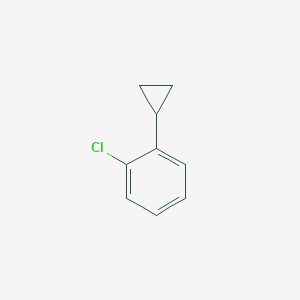
![tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B178934.png)
